2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol

Catalog No.
S13729752
CAS No.
M.F
C11H16ClNO
M. Wt
213.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol

Product Name

2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol

IUPAC Name

2-(1-amino-2,2-dimethylpropyl)-4-chlorophenol

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

InChI

InChI=1S/C11H16ClNO/c1-11(2,3)10(13)8-6-7(12)4-5-9(8)14/h4-6,10,14H,13H2,1-3H3

InChI Key

KOYIQWGDCSGDGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=C(C=CC(=C1)Cl)O)N

2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol is a chemical compound characterized by a chlorophenol structure with an amino group and a bulky 2,2-dimethylpropyl substituent. This unique arrangement imparts distinctive steric and electronic properties to the molecule, making it of interest in various fields of research and application. The compound's molecular formula is C11H16ClNC_{11}H_{16}ClN, and it features a chlorinated aromatic ring that is typically associated with biological activity.

The chemical reactivity of 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol includes several types of reactions:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can undergo reduction to yield corresponding alcohols or other reduced products, often facilitated by reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The presence of the chlorophenol moiety allows for electrophilic substitutions at the ortho and meta positions relative to the hydroxyl group, introducing various functional groups such as halogens or nitro groups under acidic or basic conditions .

Research indicates that compounds similar to 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol exhibit significant biological activities, including potential nephrotoxicity and cytotoxicity. The presence of the amino group in the structure may enhance interactions with biological targets, leading to varied pharmacological effects. Studies on related compounds have shown that structural modifications, such as the positioning of chlorine atoms, can influence toxicity profiles and metabolic pathways .

The synthesis of 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol typically involves several steps:

  • Starting Material: The synthesis often begins with a suitable precursor such as 4-chlorophenol.
  • Introduction of Amino Group: An amination reaction can be performed to introduce the amino group at the desired position on the aromatic ring.
  • Alkylation: The 2,2-dimethylpropyl group can be introduced via alkylation reactions using appropriate alkylating agents under controlled conditions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity levels suitable for further applications .

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting specific diseases.
  • Chemical Intermediates: It can be used in the synthesis of other chemical compounds or materials due to its reactive functional groups.
  • Research: As a model compound in studies exploring structure-activity relationships within chlorinated phenols and their derivatives .

Interaction studies involving 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol focus on its binding affinities with various biological receptors and enzymes. Research has indicated that modifications in the structure can significantly alter interaction profiles, influencing both efficacy and safety in potential therapeutic applications. Additionally, studies on similar compounds suggest that the positioning of functional groups plays a crucial role in determining metabolic pathways and toxicity .

Several compounds share structural similarities with 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
4-tert-ButylphenolContains a tert-butyl group at the para positionExhibits different steric hindrance compared to 2,2-dimethylpropyl.
4-tert-AmylphenolContains a tert-amyl group at the para positionVaries in hydrophobicity due to different alkyl chain length.
4-tert-PentylphenolFeatures a tert-pentyl group at the para positionAlters solubility and reactivity compared to other alkyl substituents.
4-Amino-2-chlorophenolContains an amino group directly attached to the ringKnown for nephrotoxicity; structural differences affect toxicity levels.
4-ChloroanilineAn aniline derivative with chlorine substitutionDifferent reactivity due to absence of phenolic hydroxyl group.

Uniqueness

The uniqueness of 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol lies in its combination of a bulky substituent and a chlorinated aromatic system, which together influence its chemical properties and biological activity distinctively compared to other similar compounds .

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

213.0920418 g/mol

Monoisotopic Mass

213.0920418 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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